molecular formula C31H47NaO6S B1260257 Halisulfate 1, (rel)-

Halisulfate 1, (rel)-

Cat. No. B1260257
M. Wt: 570.8 g/mol
InChI Key: MWESFEYZPAHLCJ-NHDYRKAGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Halisulfate 1, (rel)- is an organic molecular entity. It has a role as a metabolite.

Scientific Research Applications

Inhibition in Rice Blast Fungus

Halisulfate 1, sourced from the tropical sponge Hippospongia spp., is shown to be effective against the rice blast fungus Magnaporthe grisea. It functions as an isocitrate lyase inhibitor, reducing both the formation of appressorium and the infection of rice plants by this fungus. This highlights its potential as a candidate for crop protection, especially for safeguarding rice plants from M. grisea (Shin et al., 2007).

Effect on Cell Division in Sea Urchin Eggs

New sesterterpene sulfates including halisulfate 1, isolated from the Australian sponge Darwinella australensis, have shown to inhibit cell division in sea urchin eggs at moderate concentrations. This finding contributes to the understanding of the biological activities of these compounds (Makarieva et al., 2003).

Anti-Malarial Potential

Research involving the marine sponge Coscinoderma sp. has led to the isolation of halisulfate 1 among other compounds. Although some compounds showed moderate antiplasmodial activity against Plasmodium falciparum, halisulfate 1 itself did not exhibit significant activity, providing insights into its specific biological activity profile (Jeong et al., 2019).

Phosphatase Inhibition

A study of compounds isolated from the marine sponge Spongia irregularis, including halisulfate 1, revealed their capacity as moderate inhibitors of protein phosphatases such as calcineurin, PP-1, and PP-2A. This suggests their potential application in the field of enzyme inhibition and related therapeutic areas (Carr et al., 2007).

ICL Inhibition for Antimicrobial Agents

Furthering the understanding of halisulfate 1's role as an isocitrate lyase (ICL) inhibitor, research has been conducted on synthesizing hydroquinone derivatives based on the structure of halisulfates. These studies aim at developing new antimicrobial agents, underscoring the significance of halisulfate 1 in medicinal chemistry (Yang et al., 2007).

properties

Product Name

Halisulfate 1, (rel)-

Molecular Formula

C31H47NaO6S

Molecular Weight

570.8 g/mol

IUPAC Name

sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate

InChI

InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1

InChI Key

MWESFEYZPAHLCJ-NHDYRKAGSA-M

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+]

Canonical SMILES

CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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